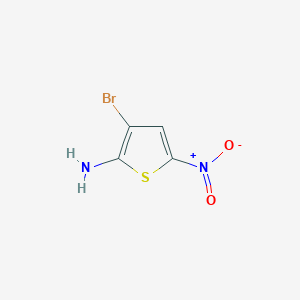
3-Bromo-5-nitrothiophen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-nitrothiophen-2-amine: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a thiophene ring substituted with bromine, nitro, and amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitrothiophen-2-amine typically involves the nitration of 3-bromo-2-aminothiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-nitrothiophen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and mild bases.
Reduction Reactions: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products:
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Reduction Reactions: The major product is 3-bromo-5-aminothiophen-2-amine.
Oxidation Reactions: Products include sulfoxides and sulfones.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-5-nitrothiophen-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in cross-coupling reactions.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. Research is ongoing to identify and optimize compounds with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the development of functional materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-nitrothiophen-2-amine and its derivatives depends on the specific biological target or application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. Additionally, the bromine and amine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
3-Bromo-2-aminothiophene: Lacks the nitro group, resulting in different reactivity and applications.
5-Bromo-2-nitroaniline: Contains a benzene ring instead of a thiophene ring, leading to different electronic properties.
3-Nitrothiophen-2-amine:
Uniqueness: 3-Bromo-5-nitrothiophen-2-amine is unique due to the presence of both bromine and nitro groups on the thiophene ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications. Its ability to undergo multiple types of reactions and its potential in diverse fields highlight its significance in scientific research and industrial applications.
Propiedades
Número CAS |
85069-57-4 |
|---|---|
Fórmula molecular |
C4H3BrN2O2S |
Peso molecular |
223.05 g/mol |
Nombre IUPAC |
3-bromo-5-nitrothiophen-2-amine |
InChI |
InChI=1S/C4H3BrN2O2S/c5-2-1-3(7(8)9)10-4(2)6/h1H,6H2 |
Clave InChI |
IDQBQYRWZJVPNI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1Br)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


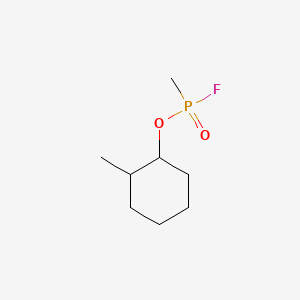
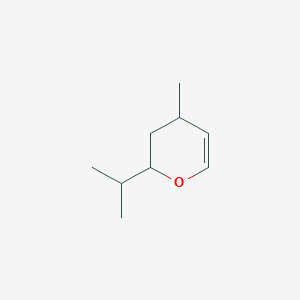
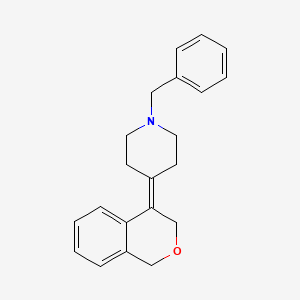
![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)

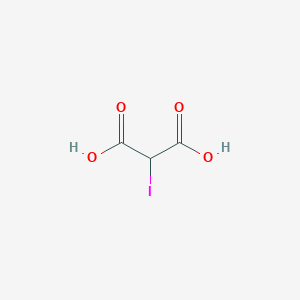
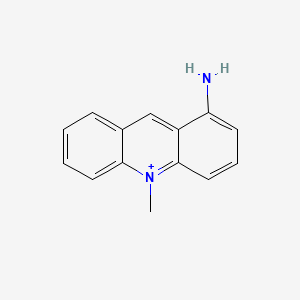

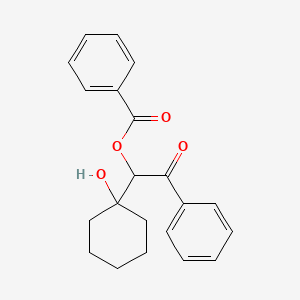
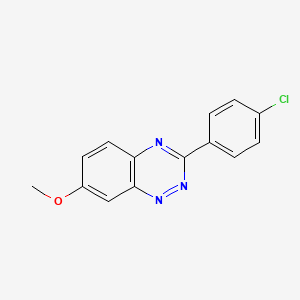
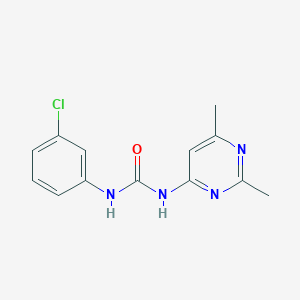
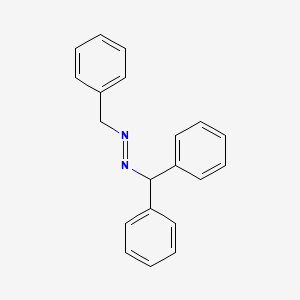
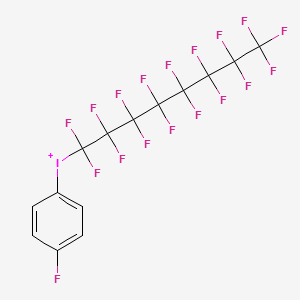
![2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol](/img/structure/B14426754.png)
